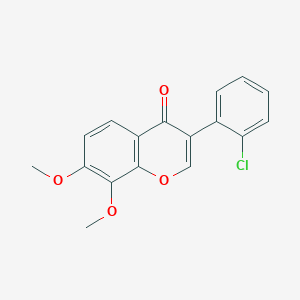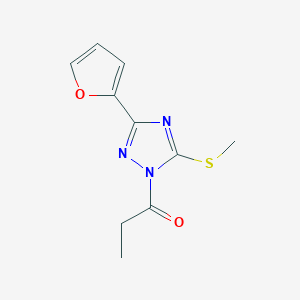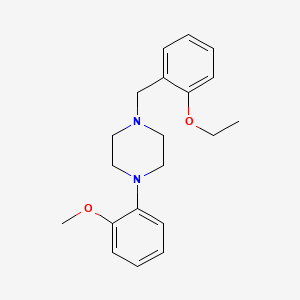
3-(2-chlorophenyl)-7,8-dimethoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-7,8-dimethoxy-4H-chromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant. FKA has been extensively studied due to its potential therapeutic properties, particularly its anticancer and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of FKA is not fully understood, but it is believed to act through multiple pathways. FKA induces oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FKA has been shown to have a number of biochemical and physiological effects. In cancer cells, FKA induces oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. In animal models of inflammatory diseases, FKA reduces inflammation and inhibits the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FKA in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. However, FKA is relatively insoluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of FKA is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several potential future directions for research on FKA. One area of interest is the development of FKA analogs with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of FKA with other anticancer or anti-inflammatory agents. Finally, further studies are needed to fully understand the mechanism of action of FKA and its potential therapeutic applications.
Métodos De Síntesis
FKA can be synthesized from 2-chloroacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation reaction, followed by cyclization to form the chromenone ring. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
FKA has been extensively studied for its potential therapeutic properties. In vitro studies have shown that FKA has anticancer effects against various types of cancer cells, including breast, prostate, liver, and colon cancer cells. FKA induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth and metastasis in animal models.
In addition to its anticancer effects, FKA also has anti-inflammatory properties. FKA inhibits the production of pro-inflammatory cytokines and chemokines, and reduces inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7,8-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-20-14-8-7-11-15(19)12(9-22-16(11)17(14)21-2)10-5-3-4-6-13(10)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTYQNZQEUCZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)
